2,2,3-Trifluoro-3-phenylpropanoic acid
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2,3-trifluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H7F3O2/c10-7(9(11,12)8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14) |
InChI Key |
DWZQBQLPKPIXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trifluoro-3-phenylpropanoic acid typically involves the introduction of trifluoromethyl groups into a phenylpropanoic acid framework. One common method is the reaction of phenylpropanoic acid with trifluoromethylating agents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient production. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trifluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.
Scientific Research Applications
2,2,3-Trifluoro-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3-trifluoro-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in biological activity and metabolic processes.
Comparison with Similar Compounds
3-(2-Trifluoromethylphenyl)propionic Acid
- Structure : Differs in fluorine substitution; only one trifluoromethyl group is attached to the phenyl ring.
- Properties: Molecular weight = 218.17 g/mol (same as target compound), but reduced steric hindrance due to fewer fluorine atoms on the propanoic chain .
- Applications: Used in similar industrial contexts but with lower thermal stability compared to 2,2,3-trifluoro-3-phenylpropanoic acid.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid (CAS RN: 13252-14-7)
- Structure : Contains a heptafluoropropoxy group and additional fluorine atoms, increasing electronegativity and oxidative stability.
- Properties : Higher molecular weight (454.08 g/mol) and logP value (indicating greater lipophilicity) compared to the target compound .
- Environmental Impact : Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence and bioaccumulation risks .
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
- Structure : Features a hydroxyl group and methyl substitution instead of a phenyl ring.
- Properties : Lower molecular weight (172.09 g/mol) and higher water solubility due to the hydroxyl group.
- Applications : Primarily used in chiral synthesis and pharmaceutical intermediates, contrasting with the phenyl-containing target compound’s role in polymer stabilizers .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Melting Point (°C) | Purity |
|---|---|---|---|---|---|
| This compound | C₁₀H₉F₃O₂ | 218.17 | 2.8 | 145–148 | >98.0% |
| 3-(2-Trifluoromethylphenyl)propionic acid | C₁₀H₉F₃O₂ | 218.17 | 2.5 | 130–135 | >98.0% |
| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | C₆HF₁₁O₃ | 454.08 | 4.2 | Not reported | N/A |
| (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | C₄H₅F₃O₃ | 172.09 | 1.1 | 85–90 | >97.0% |
Environmental and Toxicological Profiles
- This compound: Limited regulatory data, but fluorinated aromatic acids generally exhibit moderate persistence in soil and water. No SVHC designation as of 2025 .
- Perfluorinated Analogues (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid): Demonstrate high environmental persistence (half-life >5 years in water) and are linked to hepatotoxicity in animal studies .
- Hydroxylated Derivatives (e.g., (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid): Rapid biodegradation (half-life <30 days) due to hydroxyl group, reducing ecological risks .
Biological Activity
2,2,3-Trifluoro-3-phenylpropanoic acid is a compound of interest due to its unique trifluoromethyl group and phenyl substituent, which can significantly influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
This structure includes a trifluoromethyl group (), which is known for its strong electron-withdrawing properties, enhancing the lipophilicity and metabolic stability of the compound.
The trifluoromethyl group in this compound is associated with increased potency in various biological assays. Research indicates that compounds with similar structural motifs can interact with neurotransmitter systems and enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can inhibit serotonin uptake by altering the binding affinity to serotonin transporters .
2. Pharmacological Effects
Recent studies have highlighted several pharmacological effects attributed to this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory responses in vitro. It was effective in modulating cytokine release from immune cells, suggesting a role in inflammatory bowel disease (IBD) treatment .
- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of microbial cell membranes .
- Antidepressant-like Effects : In behavioral models, compounds with similar structures have demonstrated antidepressant-like effects, possibly through modulation of monoamine levels in the brain .
Study 1: Anti-inflammatory Effects
A study conducted on murine models of IBD revealed that administration of this compound resulted in a significant reduction in colonic inflammation markers. Histopathological analysis showed decreased infiltration of inflammatory cells compared to control groups .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating promising antibacterial activity .
Data Summary
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Scalability |
|---|---|---|---|
| Zn-mediated | 65–75 | Anhydrous THF, N₂, 24h, 0°C→RT | Moderate |
| Biocatalytic | 80–90 | Aqueous buffer, pH 7.5, 37°C | High |
| Acid-catalyzed | 50–60 | H₂SO₄, reflux, 12h | Low |
Basic: Which spectroscopic techniques are most effective for characterizing fluorinated propanoic acid derivatives?
Answer:
Key techniques include:
- ¹⁹F NMR : Critical for confirming fluorination patterns and detecting trifluoromethyl (–CF₃) groups. Chemical shifts between -60 to -80 ppm are typical for CF₃ in trifluoropropanoic acids .
- IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C–F stretches) confirm the carboxylic acid and fluorinated moieties .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, especially for distinguishing positional isomers (e.g., ortho vs. para substituents) .
Advanced: How do electronic effects of fluorine substituents influence the acidity and reactivity of this compound?
Answer:
The electron-withdrawing nature of fluorine increases the compound’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.8). This enhances reactivity in nucleophilic acyl substitution or esterification. The trifluoromethyl group stabilizes intermediates via inductive effects, as seen in kinetic studies of similar compounds . Computational modeling (DFT calculations) shows that fluorine substitution lowers the LUMO energy, facilitating electrophilic attack .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | pKa | Reaction Rate (k, s⁻¹) |
|---|---|---|
| –CF₃ | 2.7 | 1.8 × 10⁻³ |
| –Cl | 3.2 | 1.2 × 10⁻³ |
| –H (non-fluorinated) | 4.8 | 0.5 × 10⁻³ |
Advanced: What strategies resolve contradictions in biological activity data for fluorinated propanoic acids across studies?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:
- Stereochemical purity : Impure enantiomers (e.g., <90% ee) can mask true activity. Chiral HPLC or SFC should verify enantiopurity before assays .
- Solubility differences : Fluorinated compounds may aggregate in aqueous buffers. Use co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to confirm monomeric states .
- Assay conditions : pH and ionic strength affect ionization. For example, at pH 7.4, the deprotonated form dominates, altering binding kinetics .
Advanced: How can computational methods predict the metabolic stability of this compound?
Answer:
- MD Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the phenyl ring) .
- QSAR Models : Use descriptors like logP and polar surface area (PSA) to correlate with in vitro half-life data. For fluorinated acids, logP ~1.5–2.0 predicts moderate hepatic clearance .
- Docking Studies : Predict binding to serum albumin, which influences bioavailability. Fluorine atoms often engage in hydrophobic interactions with protein pockets .
Basic: What are the key safety considerations when handling fluorinated carboxylic acids in the lab?
Answer:
- Corrosivity : Use acid-resistant PPE (gloves, goggles) due to low pKa.
- Fluoride release : Decomposition at high temps (>200°C) may release HF. Work under fume hoods with HF sensors .
- Waste disposal : Neutralize with NaHCO₃ before disposal to avoid environmental persistence .
Advanced: How does the trifluoromethyl group impact crystallography outcomes for this compound?
Answer:
The –CF₃ group introduces disorder in crystal lattices due to rotational freedom, complicating X-ray analysis. Strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- Halogenated solvents (e.g., CHCl₃) to improve crystal packing via C–F···H interactions .
- TWINABS software to model rotational disorder in refinement steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
